Tetrabromobisphenol A bismethyl ether
Overview
Description
Synthesis Analysis
The synthesis of Tetrabromobisphenol A Bismethyl Ether and its derivatives involves complex chemical reactions, focusing on bromination processes to enhance flame retardant properties. While specific synthesis details are not extensively covered in the available literature, the general approach includes the reaction of Bisphenol A with bromine sources under controlled conditions to introduce bromine atoms into the molecular structure, enhancing its flame-retardant capabilities.
Molecular Structure Analysis
Tetrabromobisphenol A Bismethyl Ether possesses a molecular structure characterized by the presence of bromine atoms, which are key to its effectiveness as a flame retardant. The molecular configuration includes two phenolic groups linked by a methane bridge, with bromine atoms substituted at strategic positions to improve fire resistance. This structure contributes to its physical and chemical properties, making it effective in slowing down the combustion process in materials.
Chemical Reactions and Properties
Chemical reactions involving Tetrabromobisphenol A Bismethyl Ether typically include its integration into polymers or reaction with other compounds to form derivatives with enhanced flame-retardant properties. Its chemical properties, such as high bromine content and stability, make it an ideal choice for applications requiring fire resistance. However, environmental persistence and potential toxicity are concerns that have been raised, leading to studies on its degradation and interaction with other environmental components.
Physical Properties Analysis
The physical properties of Tetrabromobisphenol A Bismethyl Ether, such as melting point, solubility, and thermal stability, are crucial for its application as a flame retardant. It generally exhibits low solubility in water and high thermal stability, allowing it to maintain its structure and effectiveness under high temperatures. These properties ensure that it can provide effective fire resistance in the materials to which it is added.
Chemical Properties Analysis
Tetrabromobisphenol A Bismethyl Ether's chemical properties, including reactivity and compatibility with various polymers and materials, are essential for its use as a flame retardant. Its ability to undergo chemical reactions that lead to the formation of stable, bromine-rich compounds contributes to its effectiveness in reducing flammability. However, concerns regarding its potential to release brominated compounds during decomposition have led to investigations into its environmental and health impacts.
References (Sources)
- Toxicity studies of tetrabromobisphenol A-bis(2,3-dibromopropyl ether) administered by gavage to F344/NTac rats and B6C3F1/N mice (2017)
- Mixtures of tetrabromobisphenol‐A polycarbonate and bis (2‐ethoxyethyl) ether: Examples of a lower critical solution temperature (1993)
- Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region (2013)
Scientific Research Applications
Synthesis of Brominated Bisphenol A Epoxy Resin : It is used in synthesizing brominated bisphenol A epoxy resin, which is important in materials science (C. Le, 2001).
Flame Retardant : This compound is utilized as a flame retardant in electronics, construction materials, and automotive products (Toxicity report series, 2017).
Environmental Monitoring : An ultrasensitive competitive immunosensor was developed for detecting trace pollutants in aquatic environments, including tetrabromobisphenol A bismethyl ether (Zhen Zhang et al., 2018).
Use in Paints and Coatings : This chemical is used in various products, including paints and coatings, for its flame retardant properties (R. Letcher & S. Chu, 2010).
Material Science : It forms mixtures with bis(2-ethoxyethyl) ether displaying a lower critical solution temperature at room temperature (H. Beck, 1993).
Potential Effects on Thyroid Hormone Homeostasis : Tetrabromobisphenol A (TBBPA) shows potent competition for thyroid hormone thyroxine binding to human transthyretin, which could impact thyroid hormone homeostasis (I. Meerts et al., 2000).
Environmental Investigations : A method was developed for sensitive detection of its derivatives in environmental investigations (Yong Tian et al., 2014).
Screening in Environmental Matrices : An ELISA was developed suitable for screening tetrabromobisphenol A in soil and sediment (Ting Xu et al., 2012).
Neurobehavioral Changes in Animals : Exposure significantly affects motor coordination and locomotor activities in neonatal rats, indicating potential neuronal threats (Qian S. Liu et al., 2017).
Transformation Products in Soil : Research identifies transformation products of TBBPA derivatives in soil, providing insights into their environmental fate (Aifeng Liu et al., 2017).
Safety And Hazards
Future Directions
Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments and degradation of TBBPA are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA .
properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKNNNAKHZPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865889 | |
Record name | Tetrabromobisphenol A dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromobisphenol A bismethyl ether | |
CAS RN |
37853-61-5 | |
Record name | Tetrabromobisphenol A dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37853-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabromobisphenol A dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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